molecular formula C44H67N5O9S B8622420 Tubulysin

Tubulysin

Cat. No.: B8622420
M. Wt: 842.1 g/mol
InChI Key: DLKUYSQUHXBYPB-NSSHGSRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulysin is a useful research compound. Its molecular formula is C44H67N5O9S and its molecular weight is 842.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxicity Against Cancer Cell Lines

Tubulysin exhibits remarkable cytotoxicity across a range of human cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer
  • Ovarian Cancer
  • Prostate Cancer

The compound has shown effectiveness even in multidrug-resistant carcinoma models, making it a valuable candidate for targeted therapies .

Antibody-Drug Conjugates (ADCs)

This compound is being explored as a payload in ADCs due to its potent activity and ability to overcome resistance mechanisms commonly seen in conventional therapies. For instance, the conjugate EC1456 combines this compound with folate targeting, showing efficacy against FR-positive tumors while maintaining activity in drug-resistant models .

Preclinical Evaluations

  • Study on EC1456 : This study highlighted the efficacy of a folate-tubulysin conjugate in treating large subcutaneous tumors and its potential to overcome resistance to standard chemotherapeutic agents. The results indicated that EC1456 could be a promising candidate for clinical trials due to its curative effects against tumors resistant to other treatments .
  • Optimization of ADCs : Research focused on enhancing the metabolic stability of this compound-based ADCs by modifying the linker systems used for conjugation. These modifications led to ADCs that retained potency while reducing toxicity, showcasing this compound's versatility as an ADC payload .

Synthesis and Derivatives

Recent studies have synthesized various analogs of this compound, such as tubugi-1, which demonstrated high antitumor activity against melanoma cells through unique apoptotic pathways . These derivatives are crucial for improving therapeutic indices and minimizing side effects associated with traditional chemotherapy.

Data Tables

Application AreaDescriptionExamples
Microtubule InhibitionDisruption of cytoskeleton leading to apoptosisThis compound A, B
Antibody-Drug Conjugates (ADCs)Targeted delivery systems combining antibodies with this compoundEC1456
Resistance OvercomingEffective against multidrug-resistant cancer cellsThis compound-based ADCs
Novel DerivativesEnhanced efficacy and reduced toxicity through structural modificationsTubugi-1

Properties

Molecular Formula

C44H67N5O9S

Molecular Weight

842.1 g/mol

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-(4-methylphenyl)pentanoic acid

InChI

InChI=1S/C44H67N5O9S/c1-11-29(7)39(47-41(53)35-14-12-13-19-48(35)10)43(54)49(25-57-38(51)20-26(2)3)36(27(4)5)23-37(58-31(9)50)42-46-34(24-59-42)40(52)45-33(21-30(8)44(55)56)22-32-17-15-28(6)16-18-32/h15-18,24,26-27,29-30,33,35-37,39H,11-14,19-23,25H2,1-10H3,(H,45,52)(H,47,53)(H,55,56)/t29-,30-,33+,35+,36+,37+,39-/m0/s1

InChI Key

DLKUYSQUHXBYPB-NSSHGSRYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)C)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)C)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Origin of Product

United States

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